N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide
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Overview
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide is a complex organic compound that features a benzimidazole moiety attached to a cyclohexyl group, which is further linked to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions, such as using polyphosphoric acid.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the benzimidazole derivative.
Formation of the Propionamide Group: The final step involves the acylation of the intermediate with propionyl chloride in the presence of a base like pyridine to form the propionamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, potentially altering the benzimidazole or cyclohexyl groups.
Substitution: Substituted derivatives with different functional groups attached to the cyclohexyl ring.
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity . This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.
Cyclohexyl Derivatives: Compounds such as cyclohexylamine and cyclohexanol feature the cyclohexyl group but lack the benzimidazole moiety.
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide is unique due to its combination of the benzimidazole and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-16(21)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)20-17/h3-6,12-13H,2,7-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZRSRPBSUHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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